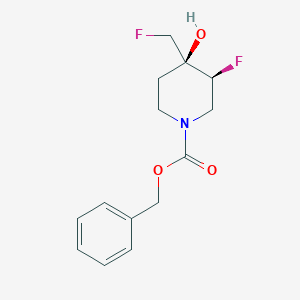

![molecular formula C13H17N3O2S B2843540 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one CAS No. 1251609-62-7](/img/structure/B2843540.png)

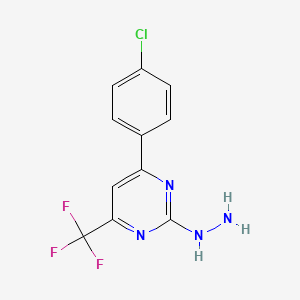

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one” is a chemical compound that belongs to the class of imidazothiazoles . Imidazothiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

Imidazothiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Synthesis and Pharmaceutical Applications

A study by Özil et al. (2018) highlighted the synthesis of benzimidazole derivatives containing morpholine, demonstrating their use as glucosidase inhibitors with antioxidant activity. This process involved a 'onepot' nitro reductive cyclization reaction, indicating potential pharmaceutical applications in managing conditions like diabetes and oxidative stress-related diseases (Özil, Parlak, & Baltaş, 2018).

Anti-Leishmanicidal Properties

Foroumadi et al. (2005) synthesized 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazoles with significant in vitro leishmanicidal activity, surpassing the reference drug pentostam. This indicates its potential as a therapeutic agent against Leishmania major infections (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).

Metabolism and Pharmacokinetics

Gao et al. (2012) investigated the metabolism and pharmacokinetics of Morinidazole in humans. They identified diastereoisomeric morpholine N+-Glucuronides, predominantly catalyzed by UDP Glucuronosyltransferase 1A9, underscoring the significance of this compound in drug metabolism and pharmacokinetic research (Gao, Li, Xie, Diao, Zhong, & Chen, 2012).

Antibacterial and Antifungal Activity

Patil et al. (2011) synthesized 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)-thiazolidin-4-one derivatives, exhibiting moderate in vitro antibacterial and antifungal activities. These findings suggest their potential use in developing new antimicrobial agents (Patil, Bagul, Swami, Kotharkar, & Darade, 2011).

Anti-Inflammatory Activity

Lantos et al. (1984) demonstrated that isomeric dihydroimidazo[2,1-b]thiazoles possess significant anti-inflammatory activity. Their study on adjuvant arthritic rats indicated these compounds' potential in treating inflammatory conditions (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).

Mechanism of Action

Target of Action

It is known that imidazo[2,1-b]thiazoles, a class of compounds to which this molecule belongs, have been studied for their potential biomedical applications . For instance, some imidazo[2,1-b]thiazoles have been found to inhibit indolamine 2,3-dioxygenase 1 (IDO1), a key enzyme involved in the metabolism of tryptophan .

Mode of Action

It’s worth noting that imidazo[2,1-b]thiazoles can interact with their targets in various ways depending on their structure and the nature of the target . For instance, they can bind to the active site of an enzyme, thereby inhibiting its activity .

Biochemical Pathways

Given that some imidazo[2,1-b]thiazoles are known to inhibit ido1 , it can be inferred that this compound might affect the kynurenine pathway, which is involved in the metabolism of tryptophan.

Result of Action

Given the potential inhibitory effects of imidazo[2,1-b]thiazoles on ido1 , it can be inferred that this compound might modulate the immune response, as IDO1 plays a key role in immune regulation.

properties

IUPAC Name |

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-10-8-16-11(9-19-13(16)14-10)2-3-12(17)15-4-6-18-7-5-15/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILYHADLMXUTBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CSC2=N1)CCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2843459.png)

![4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid](/img/structure/B2843461.png)

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2843464.png)

![1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2843465.png)

![1-(4-Ethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2843468.png)

![N-phenethyl-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2843471.png)

![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid](/img/structure/B2843476.png)

![N-(cyanomethyl)-N-methyl-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2843479.png)